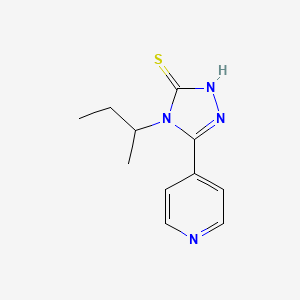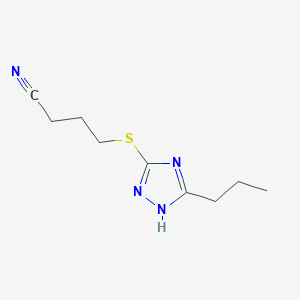![molecular formula C23H26Cl2N2O4 B14889994 N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SBE 13 hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 4-(6-chloro-3-pyridinyl)methoxy-3-methoxybenzaldehyde with 3,4-dimethoxybenzylamine under specific conditions to form the core structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of SBE 13 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
SBE 13 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
SBE 13 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate the role of PLK1 in cell cycle regulation and apoptosis.
Medicine: Used in cancer research to study the effects of PLK1 inhibition on cancer cell proliferation and survival.
Industry: Applied in the development of new drugs and therapeutic agents targeting PLK1.
Mécanisme D'action
SBE 13 hydrochloride exerts its effects by selectively inhibiting PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell division by regulating various stages of the cell cycle. By binding to the inactive conformation of PLK1, SBE 13 hydrochloride stabilizes this form and prevents its activation. This inhibition leads to delayed cell cycle progression, reduced cell proliferation, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI 2536: Another PLK1 inhibitor with a similar mechanism of action.
Volasertib: A potent PLK1 inhibitor used in cancer research.
GSK461364: A selective PLK1 inhibitor with applications in cancer therapy.
Uniqueness
SBE 13 hydrochloride is unique due to its high selectivity for PLK1 over other kinases, such as PLK2 and PLK3 . This selectivity makes it a valuable tool in research for studying the specific effects of PLK1 inhibition without off-target effects on other kinases.
Propriétés
Formule moléculaire |
C23H26Cl2N2O4 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
5-[2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O4.ClH/c1-28-20-6-3-16(11-19(20)27)9-10-25-13-17-4-7-21(22(12-17)29-2)30-15-18-5-8-23(24)26-14-18;/h3-8,11-12,14,25,27H,9-10,13,15H2,1-2H3;1H |
Clé InChI |
JBLNVXSQYDKHIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


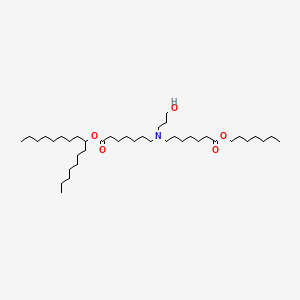
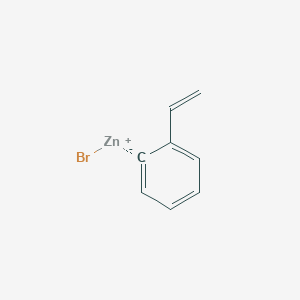
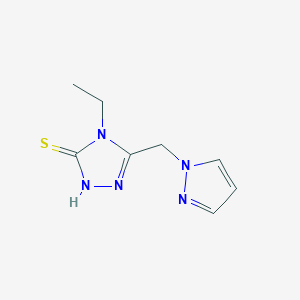
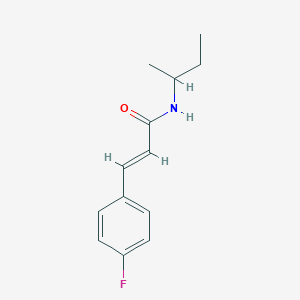
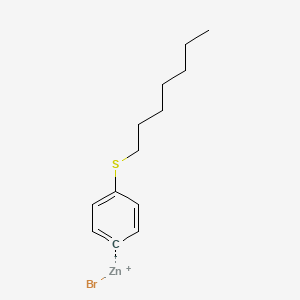
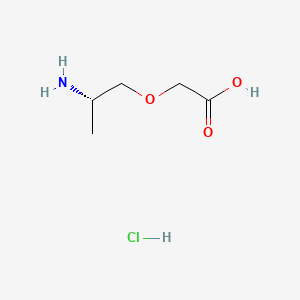
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
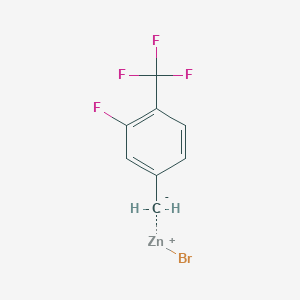
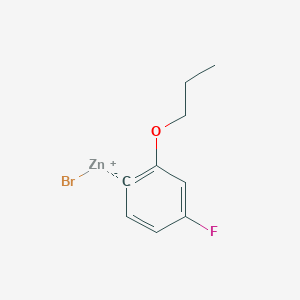
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)

